Epirubicinol is a key metabolite of the anthracycline antitumor drug, Epirubicin. [, , , , ] It is formed through the reduction of the ketone group at the C13 position of Epirubicin. [, , ] While possessing significantly lower cytotoxic activity compared to its parent compound, Epirubicinol plays a crucial role in understanding the pharmacokinetics, metabolism, and potential toxicity of Epirubicin. [, , , , , , , ] Its presence is widely studied in conjunction with Epirubicin in various biological samples, such as plasma, blood, urine, and bile. [, , , , , , , , , , ]
Although Epirubicinol is primarily formed as a metabolite of Epirubicin within the body, it can be synthesized in vitro. This is commonly achieved by incubating Epirubicin with specific enzymes, particularly aldehyde reductases, in a controlled environment. [] This in vitro synthesis allows for more focused research on Epirubicinol's specific properties and interactions.
Epirubicinol, like other anthracyclines, can undergo various chemical reactions. A prominent reaction is glucuronidation, a metabolic process involving the addition of glucuronic acid to the molecule. [, , , ] This conjugation reaction increases water solubility and facilitates excretion. Additionally, Epirubicinol can be further metabolized to form 7-deoxydoxorubicinone. [, ]
Epirubicinol's mechanism of action differs significantly from its parent compound, Epirubicin, due to the structural difference at the C13 position. While Epirubicin exerts its antitumor activity primarily by intercalating into DNA and inhibiting topoisomerase II, Epirubicinol exhibits significantly reduced interaction with these targets, resulting in a lower cytotoxic effect. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: